
Methanesulfonic acid;oct-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid;oct-3-yn-1-ol is a compound that combines the properties of methanesulfonic acid and oct-3-yn-1-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₃SO₃H, known for its strong acidity and high solubility in water . Oct-3-yn-1-ol is an alkyne alcohol with a triple bond between the third and fourth carbon atoms and a hydroxyl group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the oxidation of dimethyl sulfide using oxygen or chlorine . For oct-3-yn-1-ol, it can be prepared by the hydration of oct-3-yne using a mercury(II) catalyst . The combination of these two compounds can be achieved through esterification or other suitable chemical reactions.
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of methane with sulfur trioxide . Oct-3-yn-1-ol can be produced through the hydration of oct-3-yne in the presence of a catalyst . The large-scale production of methanesulfonic acid;oct-3-yn-1-ol would require optimization of these processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;oct-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in oct-3-yn-1-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond in oct-3-yn-1-ol can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Alkyl halides or other substituted compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methanesulfonic acid;oct-3-yn-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the triple bond can participate in π-π interactions . These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: Similar in structure but with a trifluoromethyl group instead of a methyl group.
Ethanesulfonic acid: Similar in structure but with an ethyl group instead of a methyl group.
Propanesulfonic acid: Similar in structure but with a propyl group instead of a methyl group.
Uniqueness
Methanesulfonic acid;oct-3-yn-1-ol is unique due to the presence of both a strong acid and an alkyne alcohol in the same molecule.
Properties
CAS No. |
90515-24-5 |
|---|---|
Molecular Formula |
C9H18O4S |
Molecular Weight |
222.30 g/mol |
IUPAC Name |
methanesulfonic acid;oct-3-yn-1-ol |
InChI |
InChI=1S/C8H14O.CH4O3S/c1-2-3-4-5-6-7-8-9;1-5(2,3)4/h9H,2-4,7-8H2,1H3;1H3,(H,2,3,4) |
InChI Key |
OKURKWVVOFALFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCO.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide](/img/structure/B14364629.png)
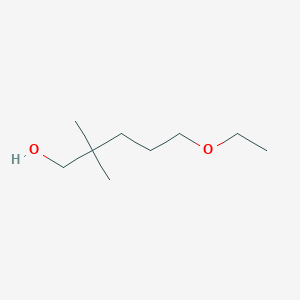
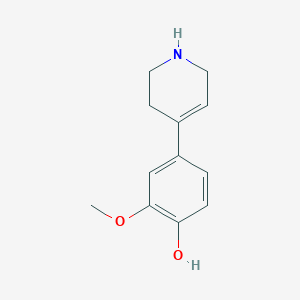
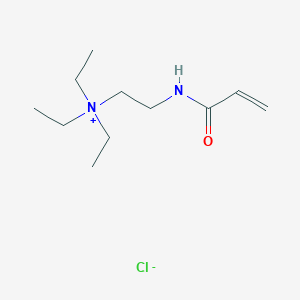
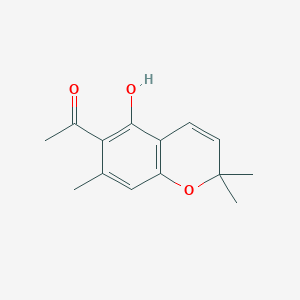
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
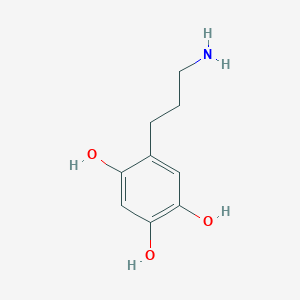
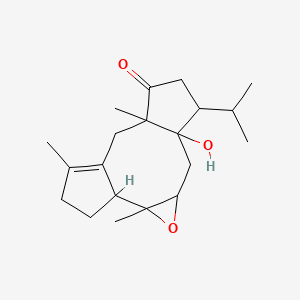
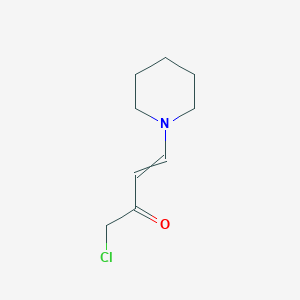
![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)

![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)
